molecular formula C18H15NO2 B090506 Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- CAS No. 1034-46-4

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-

Cat. No. B090506
CAS RN: 1034-46-4
M. Wt: 277.3 g/mol
InChI Key: SWXGTCKIGMOVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Studies have shown that Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several potential future directions for research involving Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action.
2. Exploration of its potential use as a therapeutic agent for various diseases.
3. Investigation of its potential use as a fluorescent probe in biological imaging.
4. Development of new synthetic methods for the compound to improve its solubility and other properties.
In conclusion, Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is a compound with significant potential for various applications in the scientific community. Its versatility and range of effects make it an attractive target for further research in the future.

Synthesis Methods

The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- involves the reaction of a cycloheptene derivative with a pyrrolidine derivative in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of the spirocyclic compound.

Scientific Research Applications

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

1034-46-4

Product Name

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

spiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione

InChI

InChI=1S/C18H15NO2/c20-16-11-18(17(21)19-16)14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20,21)

InChI Key

SWXGTCKIGMOVFI-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41

Canonical SMILES

C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41

synonyms

10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione

Origin of Product

United States

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